molecular formula C14H20O2 B157365 Butanoic acid, 1,1-dimethyl-2-phenylethyl ester CAS No. 10094-34-5

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Cat. No. B157365
CAS RN: 10094-34-5
M. Wt: 220.31 g/mol
InChI Key: SHSGYHAHMQLYRB-UHFFFAOYSA-N
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Description

Enzymatic Synthesis Analysis

The enzymatic hydrolysis of butanoic esters, including the 1-phenylmethyl and 1-[2-phenylethyl] ethers of 3-chloro-1,2-propanediol, has been explored using various lipases. The studies found that the highest enantiomeric ratio for the phenylmethyl ether was achieved with pig pancreas lipase (PPL), while for the phenylethyl ether, the Amano SAM II lipase was most effective . Similarly, the enzymatic hydrolysis of butanoic esters of 1-phenyl-, 1-phenylmethyl-, 1-[2-phenylethyl], and 1-[2-phenoxyethyl] ethers of 3-methoxy-1,2-propanediol was investigated, with Amano PS lipase showing the highest enantioselectivity for the phenyl ether, and lipase B from Candida antarctica for the other derivatives . These studies highlight the potential for enzymatic methods in the synthesis of chiral compounds, which is crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Molecular Structure Analysis

The absolute configurations of the enzymatic hydrolysis products were determined by synthesizing the corresponding glycidyl ethers from (S)-epichlorohydrin, allowing for comparison with the produced alcohols and remaining esters . This method of verification is essential for confirming the stereochemistry of the synthesized compounds, which is a critical aspect of molecular structure analysis in the context of chiral chemistry.

Chemical Reactions Analysis

The enzymatic hydrolysis reactions studied in these papers are significant examples of biocatalysis, where enzymes are used to catalyze specific chemical reactions. The enantioselectivity and enantiomeric ratios obtained in these reactions are indicative of the enzymes' ability to discriminate between enantiomers, which is a valuable property in stereoselective synthesis . The use of lipases in these reactions demonstrates their versatility and efficiency in catalyzing ester hydrolysis with high selectivity.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of butanoic acid, 1,1-dimethyl-2-phenylethyl ester, the enzymatic hydrolysis reactions and the subsequent analysis of the products give insight into the reactivity and potential applications of these esters. The ability to enzymatically resolve these compounds into their enantiomers suggests that they have specific physical and chemical properties that allow for such selective interactions with the enzymes used .

Scientific Research Applications

Fragrance Material Review

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, as a fragrance ingredient, has undergone toxicologic and dermatologic review. It belongs to the fragrance structural group aryl alkyl alcohol simple acid esters (AAASAE). Studies have summarized physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, and genotoxicity data (McGinty, Letizia, & Api, 2012).

Enzymatic Resolution of Butanoic Esters

The enzymatic hydrolysis of butanoic esters, including 1,1-dimethyl-2-phenylethyl butyrate, has been studied for potential use in chiral synthesis. High enantiomeric ratios were obtained using different lipases, indicating potential for synthesizing chiral compounds (Partali, Waagen, Alvik, & Anthonsen, 1993).

Synthesis and Antimicrobial Activity

The compound has been utilized in the synthesis of novel structures. For example, 4-(substituted-phenylsulfonamido)butanoic acids were cyclized to produce derivatives with antimicrobial activity. The study highlights its potential as a precursor in synthesizing biologically active compounds (Zareef, Iqbal, & Arfan, 2008).

Use in Ester-Based Electrolyte Solutions

Butanoic acid esters, like 1,1-dimethyl-2-phenylethyl ester, have been studied for their application in electrochemical storage devices. The study on ester-based electrolytes indicates the potential of these compounds in energy storage and as solvents in electrolytic solutions (Dahbi, Ghamouss, Tran‐van, Lemordant, & Anouti, 2012).

Safety And Hazards

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is classified as irritating to the skin (H315) and may cause an allergic skin reaction (H317). It is also toxic to aquatic life (H401) and may cause long-term adverse effects in the aquatic environment (H411) .

properties

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-8-13(15)16-14(2,3)11-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGYHAHMQLYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038830
Record name alpha,alpha-Dimethylphenethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5038830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Mild, herbaceous, fruity aroma
Record name Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha,alpha-Dimethylphenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

253.00 to 255.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-1-phenyl-2-propanyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in mineral oil and most fixed oils; insoluble in water and propylene glycol, Soluble (in ethanol)
Record name alpha,alpha-Dimethylphenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.971
Record name alpha,alpha-Dimethylphenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

CAS RN

10094-34-5
Record name Dimethylbenzylcarbinyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10094-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl benzyl carbinyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha,alpha-Dimethylphenethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5038830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-dimethylphenethyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL BENZYL CARBINYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0C60547R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-1-phenyl-2-propanyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
A toxicologic and dermatologic review of 1,1-dimethyl-2-phenylethyl butyrate when used as a fragrance ingredient is presented. 1,1-Dimethyl-2-phenylethyl butyrate is a member of the …
Number of citations: 1 www.sciencedirect.com
C Yue, P Yang, D Qin, H Cai, Z Wang… - International Journal of …, 2020 - Taylor & Francis
Jiangxi Congou black tea is one of the earliest Congou black tea in China. In order to explore its sensory characteristics and molecular sensory basis, quantitative description analysis (…
Number of citations: 16 www.tandfonline.com
L Di Nicolantonio, MR Gigliobianco, DV Peregrina… - Cosmetics, 2022 - mdpi.com
“Seta e Ciliegia” and “Narguilé” fragrances were mixed to form a binary blend with chemically stable, non-volatile, odourless, simple bases of different lipophilicity widely used in skin …
Number of citations: 2 www.mdpi.com
T Ghukasyan - 2018 - search.proquest.com
Thirdhand smoke (THS) is the persistent residue of tobacco and/or tobacco smoke that has sorbed onto surfaces, including household dust. Past studies examined environmental …
Number of citations: 0 search.proquest.com
Š Ivan, V Olga, M Katarina - Ученые записки Казанского …, 2014 - cyberleninka.ru
The composition of volatile compounds in 19 different wine distillates was studied by gas chromatography (GC) coupled with flame ionization (FID) or mass-spectrometric (MS) detector. …
Number of citations: 1 cyberleninka.ru
Q Zhang, S Zhu, X Lin, J Peng, D Luo, X Wan, Y Zhang… - Horticulturae, 2023 - mdpi.com
To investigate the differences in the volatile compounds of plum fruit samples from different cultivars, the volatile compounds of the ‘Fengtang’ plum, ‘Kongxin’ plum, and ‘Cuihong’ plum …
Number of citations: 3 www.mdpi.com
B Gutarowska, J Szulc, E Matyjas-Zgondek, P Kulpiński… - Materials, 2020 - mdpi.com
The aim of the study was to assess the photocatalytic (decompose staining particles, K/S values, the color differences, CIE L*a*b* color) and antimicrobial properties of textiles modified …
Number of citations: 3 www.mdpi.com
HY Wang, YL Guo - CHINESE JOURNAL OF …, 2005 - SCIENCE CHINA PRESS 16 …
Number of citations: 6
王昊, 郭寅龙 - 2005
Number of citations: 0

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